molecular formula C11H22N2 B1420248 1-Cycloheptylpyrrolidin-3-amine CAS No. 1096307-23-1

1-Cycloheptylpyrrolidin-3-amine

Cat. No.: B1420248
CAS No.: 1096307-23-1
M. Wt: 182.31 g/mol
InChI Key: ZLMUBWSHTPRUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cycloheptylpyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and significant biological activities, making them valuable in medicinal chemistry and drug discovery

Preparation Methods

Chemical Reactions Analysis

1-Cycloheptylpyrrolidin-3-amine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Cycloheptylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions and potentially providing therapeutic benefits for certain disorders .

Comparison with Similar Compounds

1-Cycloheptylpyrrolidin-3-amine can be compared with other similar compounds, such as:

Conclusion

This compound is a compound with significant potential in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and versatile reactivity make it a valuable building block for the synthesis of complex molecules and the development of novel therapeutics. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.

Properties

IUPAC Name

1-cycloheptylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-10-7-8-13(9-10)11-5-3-1-2-4-6-11/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMUBWSHTPRUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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